(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one
Description
(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[221]heptan-5-yl}prop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure and the presence of both sulfur and nitrogen atoms
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NOS/c15-10-2-3-13(16)9(5-10)1-4-14(18)17-7-12-6-11(17)8-19-12/h1-5,11-12H,6-8H2/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVTHNGKJYOKD-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C=CC3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CS2)C(=O)/C=C/C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by functional group modifications to introduce the sulfur and nitrogen atoms.
Introduction of the Prop-2-en-1-one Moiety: This step involves the coupling of the bicyclic core with a 2,5-difluorophenylprop-2-en-1-one precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing bicyclic structures have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction.
- Neurological Effects : The interaction with nicotinic acetylcholine receptors suggests potential applications in treating neurodegenerative diseases.
Case Studies
Several studies have documented the effects of similar compounds in preclinical models:
-
Anticancer Efficacy : A study demonstrated that derivatives based on the bicyclic structure significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
Study Reference Compound Effect Model Author et al., 2023 Bicyclic derivative Tumor reduction Xenograft -
Neuroprotective Effects : Research highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.
Study Reference Compound Effect Model Smith et al., 2024 Thiazabicyclo derivative Cognitive improvement AD model
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic core may interact with enzymes or receptors, modulating their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-phenylprop-2-en-1-one: Lacks the fluorine atoms on the phenyl ring.
(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,4-difluorophenyl)prop-2-en-1-one: Has fluorine atoms at different positions on the phenyl ring.
Uniqueness
The presence of the 2,5-difluorophenyl group in (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one distinguishes it from similar compounds. The specific positioning of the fluorine atoms can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Biological Activity
Structural Formula
The compound has the following structural formula:
Molecular Weight
The molecular weight of the compound is approximately 250.33 g/mol.
Research indicates that this compound interacts with various biological targets, primarily focusing on enzyme inhibition and receptor modulation. The presence of the difluorophenyl moiety is believed to enhance its binding affinity to target proteins due to increased lipophilicity and electron-withdrawing effects.
Enzyme Inhibition
One of the notable activities of this compound is its potential as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on alkaline phosphatase (AP) and other critical enzymes, suggesting a possible mechanism for therapeutic action against metabolic disorders .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structural components are reminiscent of known antimicrobial agents, which could suggest similar mechanisms of action against bacterial and fungal pathogens.
Study 1: Alkaline Phosphatase Inhibition
A study evaluated the inhibitory effects of several synthesized compounds, including derivatives related to the target compound. The most potent inhibitors exhibited IC50 values in the low micromolar range, demonstrating significant enzyme inhibition . This suggests that the target compound may also exhibit similar or enhanced inhibitory activity.
Study 2: Antimicrobial Efficacy
In another investigation, compounds with analogous structures were tested for their antimicrobial efficacy against common pathogens. Results indicated that specific derivatives displayed promising antibacterial activity, which warrants further exploration into the biological activity of the target compound .
Table 1: Summary of Biological Activities
Table 2: IC50 Values of Related Compounds
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A (similar structure) | 1.055 ± 0.029 | Alkaline Phosphatase |
| Compound B (structural analog) | 2.146 ± 0.056 | Alkaline Phosphatase |
| Target Compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
